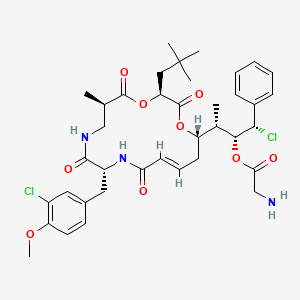

Cosmomycin D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

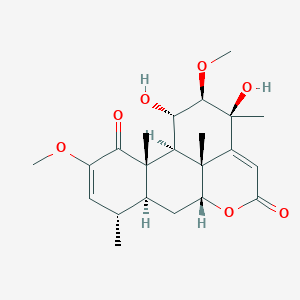

Cosmomycin D is a natural product found in Streptomyces olindensis, Streptomyces cyaneus, and other organisms with data available.

Scientific Research Applications

DNA-Binding Properties Cosmomycin D (CosD) exhibits notable DNA-binding properties. It intercalates with double-stranded DNA, forming stable complexes, as evidenced by gel mobility shift assays and electrospray ionization mass spectrometry (ESI-MS). These studies highlight CosD's potential in understanding DNA interactions and applications in drug design due to its unique DNA-binding capability (Furlan et al., 2004).

DNA Damage in DNA Repair-Deficient Cells Research has shown that CosD can induce DNA damage and apoptosis in nucleotide excision repair-deficient cells, which is significant in the study of anthracycline-induced cellular responses and potential therapeutic applications (Carvalho et al., 2010).

Mass Spectrometric Investigation Mass spectrometric studies provide insights into the binding properties of CosD, revealing its unique footprint on DNA and its greater stability and protective nature compared to similar compounds. Such investigations are crucial for drug discovery and understanding the molecular dynamics of drug-DNA interactions (Kelso et al., 2008).

Genomic Insights from Producing Bacteria Genomic analysis of Streptomyces olindensis, the bacteria that produce CosD, has provided valuable information regarding the biosynthetic pathways of anthracyclines. Understanding these pathways is essential for biotechnological applications and the development of novel anthracyclines (Rojas et al., 2014).

Metabolic Flux Analysis for Drug Production Metabolic flux analysis has been used to shift the metabolism of Streptomyces olindensis from growth to CosD production, highlighting the potential for increased yields of this valuable antitumor drug through metabolic engineering (Lobato et al., 2007).

Self-Resistance Mechanisms in Producing Bacteria Studies on the self-resistance mechanisms of Streptomyces olindensis against CosD have unveiled proteins that inactivate or transport the antibiotic, contributing to a better understanding of antibiotic resistance and potential ways to enhance anthracycline production (Arteaga et al., 2022).

Glycosylation in Biosynthesis Research into the glycosylation steps during CosD biosynthesis has shed light on the structural variability and flexibility of glycosyltransferases, which is crucial for the development of novel anthracyclines with altered glycosylation patterns (Garrido et al., 2006).

properties

Molecular Formula |

C60H88N2O22 |

|---|---|

Molecular Weight |

1189.3 g/mol |

IUPAC Name |

(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C60H88N2O22/c1-12-60(72)24-39(79-42-20-32(61(8)9)55(27(4)75-42)82-44-22-37(66)57(29(6)77-44)80-40-18-16-34(63)25(2)73-40)47-50(54(71)48-49(53(47)70)52(69)46-31(51(48)68)14-13-15-36(46)65)59(60)84-43-21-33(62(10)11)56(28(5)76-43)83-45-23-38(67)58(30(7)78-45)81-41-19-17-35(64)26(3)74-41/h13-15,25-30,32-35,37-45,55-59,63-67,70-72H,12,16-24H2,1-11H3/t25-,26-,27-,28-,29-,30-,32-,33-,34-,35-,37-,38-,39-,40-,41-,42-,43-,44-,45-,55+,56+,57+,58+,59+,60+/m0/s1 |

InChI Key |

DKWBRHNUUTWKAG-JNZMSYBZSA-N |

Isomeric SMILES |

CC[C@]1(C[C@@H](C2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4C[C@@H]([C@@H]([C@@H](O4)C)O[C@H]5CC[C@@H]([C@@H](O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O[C@H]8C[C@@H]([C@@H]([C@@H](O8)C)O[C@H]9C[C@@H]([C@@H]([C@@H](O9)C)O[C@H]1CC[C@@H]([C@@H](O1)C)O)O)N(C)C)O |

Canonical SMILES |

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(C(O5)C)O)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC1CCC(C(O1)C)O)O)N(C)C)O |

synonyms |

antibiotic A447 A antibiotic A447-A cosmomycin D |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

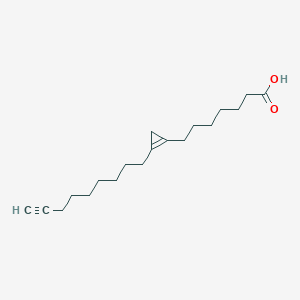

![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2S,3S,4S,5R,6S)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2S,3S,4S,5S,6S)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B1253339.png)

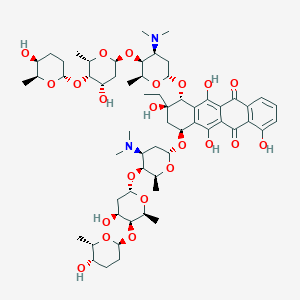

![[(9E,19E,21E)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B1253342.png)

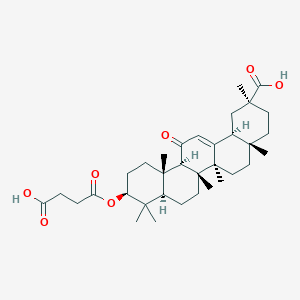

![(2,3,4,5,6-pentahydroxycyclohexyl) 6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-f]pteridine]-7'-carboxylate](/img/structure/B1253352.png)

![[5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminopropanoyl)sulfamate](/img/structure/B1253354.png)

![2-[4-[2-(4-Chlorophenyl)ethylamino]-3-nitrophenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B1253356.png)